4-Bromo-2-chloro-5-fluorobenzenethiol
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Overview
Description
4-Bromo-2-chloro-5-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrClFS It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-fluorobenzenethiol typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Chlorination: Addition of a chlorine atom.
Fluorination: Incorporation of a fluorine atom.
Thiol Group Introduction: Attachment of a thiol group to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Nitration: Introduction of nitro groups followed by reduction.
Halogenation: Sequential addition of halogen atoms.
Thiol Group Addition: Final step to introduce the thiol group.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-5-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: Conversion of the thiol group to a sulfonic acid group.
Reduction: Reduction of halogen atoms under specific conditions.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-Bromo-2-chloro-5-fluorobenzenethiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-fluorobenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The halogen atoms may also influence the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
- 4-Bromo-2-chloro-4-fluorobenzenethiol
- 4-Bromo-2-fluorobenzenethiol
- 2-Chloro-4-fluorobenzenethiol
Comparison: 4-Bromo-2-chloro-5-fluorobenzenethiol is unique due to the specific arrangement of halogen atoms and the thiol group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .
Properties
Molecular Formula |
C6H3BrClFS |
---|---|
Molecular Weight |
241.51 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-fluorobenzenethiol |
InChI |
InChI=1S/C6H3BrClFS/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |
InChI Key |
JWGLFGYVAMVYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S)Cl)Br)F |
Origin of Product |
United States |
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